2-Ethoxy-4-methylphenylboronic acid pinacol ester
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Overview
Description
2-Ethoxy-4-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its molecular formula C15H23BO3 and a molecular weight of 262.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-4-methylphenylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired ester after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: It can be reduced to yield boronic acids.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include phenols, boronic acids, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethoxy-4-methylphenylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is utilized in the development of boron-containing drugs and drug delivery systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Industry: The compound is employed in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-methylphenylboronic acid pinacol ester primarily involves its role as a boron source in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenylboronic acid pinacol ester
- 2-Ethoxycarbonylphenylboronic acid pinacol ester
- 4-Ethynylphenylboronic acid pinacol ester
Uniqueness
2-Ethoxy-4-methylphenylboronic acid pinacol ester is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. Its ethoxy and methyl groups influence the electronic properties of the boron center, making it particularly suitable for certain cross-coupling reactions compared to other boronic esters .
Properties
IUPAC Name |
2-(2-ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-7-17-13-10-11(2)8-9-12(13)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZHRRQWYQHSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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